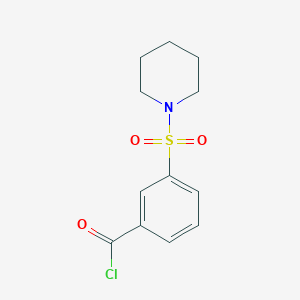![molecular formula C10H18N2O2 B12113419 Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- CAS No. 1184459-01-5](/img/structure/B12113419.png)
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylamino group and a tetrahydro-2-furanyl group, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with an appropriate acylating agent to form the cyclopropylamino intermediate. This intermediate is then reacted with a tetrahydro-2-furanyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler analog without the cyclopropylamino and tetrahydro-2-furanyl groups.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the acetamide and tetrahydro-2-furanyl components.
Tetrahydrofuran: Features the tetrahydro-2-furanyl group but does not include the acetamide or cyclopropylamino groups.
Uniqueness
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
1184459-01-5 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H18N2O2/c13-10(7-11-8-3-4-8)12-6-9-2-1-5-14-9/h8-9,11H,1-7H2,(H,12,13) |
Clé InChI |
WLKILPJMVLQHQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)

![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)
![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)

![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)



